molecular formula C13H11N3O5S2 B1261077 Glionitrin A

Glionitrin A

货号: B1261077
分子量: 353.4 g/mol
InChI 键: VRFJINVAZRAFHH-STQMWFEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: Glionitrin A 的全合成涉及几个关键步骤。 一种值得注意的方法是对三酮哌嗪进行不对称氧化磺酰化,这使得能够在敏感底物上形成二硫代二酮哌嗪 该方法涉及使用手性 N-硫代琥珀酰亚胺试剂和不对称有机催化剂,并且在室温下大约 15 分钟内完成 .

工业生产方法: 由于 this compound 的结构复杂,其工业生产具有挑战性。 该化合物通常通过发酵法生产,该方法涉及鞘氨醇单胞菌 KMK-001 和烟曲霉 KMC-901 的共培养 。 该方法利用这些微生物的天然生物合成途径,以显著数量生产 this compound。

化学反应分析

反应类型: Glionitrin A 经历各种化学反应,包括氧化、还原和取代反应。 该化合物的独特结构使其能够在特定条件下参与这些反应。

常见试剂和条件:

    氧化: 过氧化氢或高锰酸钾等常见氧化剂可用于氧化 this compound。

    还原: 硼氢化钠或氢化铝锂等还原剂用于还原 this compound。

    取代: 氢氧化钠或氰化钾等试剂可进行亲核取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化可导致形成各种氧化衍生物,而还原可生成该化合物的还原形式。

科学研究应用

Antimicrobial Activity

Glionitrin A exhibits potent antimicrobial properties, particularly against drug-resistant bacteria. It has shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microbes. The compound was isolated from a co-culture of Aspergillus fumigatus and Sphingomonas species derived from an acid mine drainage environment, highlighting its potential as a natural antibiotic source .

Case Study: Antimicrobial Efficacy

  • Study Design : In vitro assays were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains.
  • Results : this compound demonstrated submicromolar cytotoxicity against multiple human cancer cell lines and effective inhibition of bacterial growth, particularly in resistant strains .
  • : The findings suggest that this compound could be developed into a new class of antibiotics, addressing the urgent need for alternatives to existing treatments.

Antitumor Activity

This compound has also been investigated for its antitumor properties, particularly in prostate cancer models. In vivo studies using nude mice with xenografts of DU145 prostate cancer cells revealed that this compound significantly reduced tumor volume by up to 71.3% at higher dosages .

Case Study: Prostate Cancer Treatment

  • Study Design : Mice bearing DU145 xenografts were treated with varying doses of this compound.
  • Results : Significant tumor reduction was observed alongside markers of apoptosis and cell cycle disruption .
  • : These results indicate that this compound has potential as a therapeutic agent for prostate cancer.

Synthetic Applications

The total synthesis of this compound has been achieved using an innovative asymmetric oxidative sulfenylation method. This breakthrough not only facilitates the production of this compound but also enhances understanding of its structure and properties .

Synthetic Methodology

  • Synthesis Route : The synthesis involves constructing dithiodiketopiperazines on chiral scaffolds, allowing for the generation of complex natural products efficiently .
  • Implications for Drug Development : The ability to synthesize this compound opens avenues for further modifications to enhance its pharmacological properties and develop derivatives with improved efficacy .

Future Research Directions

Given the promising applications of this compound in antimicrobial and antitumor therapies, future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
  • Derivative Development : Exploring chemical modifications to enhance potency and reduce potential side effects.

相似化合物的比较

Glionitrin A 由于其独特的结构和生物活性,在二硫代二酮哌嗪中是独一无二的。 类似化合物包括:

属性

分子式

C13H11N3O5S2

分子量

353.4 g/mol

IUPAC 名称

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione

InChI

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1

InChI 键

VRFJINVAZRAFHH-STQMWFEESA-N

手性 SMILES

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

规范 SMILES

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-]

同义词

glionitrin A

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glionitrin A
Reactant of Route 2
Glionitrin A
Reactant of Route 3
Reactant of Route 3
Glionitrin A
Reactant of Route 4
Glionitrin A
Reactant of Route 5
Glionitrin A
Reactant of Route 6
Glionitrin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。